3,7,11,15-TETRAMETHYL-2-HEXADECEN-1-OL
3,7,11,15-TETRAMETHYL-2-HEXADECEN-1-OL
3,7,11,15-Tetramethyl-2-hexadecen-1-OL is a natural product found in Acanthospermum australe, Lindera glauca, and other organisms with data available.
Phytol is an acyclic diterpene alcohol and a constituent of chlorophyll. Phytol is commonly used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1. Furthermore, phytol also was shown to modulate transcription in cells via transcription factors PPAR-alpha and retinoid X receptor (RXR).
Acyclic diterpene used in making synthetic forms of vitamin E and vitamin K1.
Phytol is an acyclic diterpene alcohol and a constituent of chlorophyll. Phytol is commonly used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1. Furthermore, phytol also was shown to modulate transcription in cells via transcription factors PPAR-alpha and retinoid X receptor (RXR).
Acyclic diterpene used in making synthetic forms of vitamin E and vitamin K1.
Brand Name:
Vulcanchem
CAS No.:
102608-53-7
VCID:
VC0022699
InChI:
InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+
SMILES:
Molecular Formula:
C20H40O
Molecular Weight:
296.5 g/mol
3,7,11,15-TETRAMETHYL-2-HEXADECEN-1-OL
CAS No.: 102608-53-7
Cat. No.: VC0022699
Molecular Formula: C20H40O
Molecular Weight: 296.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3,7,11,15-Tetramethyl-2-hexadecen-1-OL is a natural product found in Acanthospermum australe, Lindera glauca, and other organisms with data available. Phytol is an acyclic diterpene alcohol and a constituent of chlorophyll. Phytol is commonly used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1. Furthermore, phytol also was shown to modulate transcription in cells via transcription factors PPAR-alpha and retinoid X receptor (RXR). Acyclic diterpene used in making synthetic forms of vitamin E and vitamin K1. |
|---|---|
| CAS No. | 102608-53-7 |
| Molecular Formula | C20H40O |
| Molecular Weight | 296.5 g/mol |
| IUPAC Name | (E)-3,7,11,15-tetramethylhexadec-2-en-1-ol |
| Standard InChI | InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+ |
| Standard InChI Key | BOTWFXYSPFMFNR-HMMYKYKNSA-N |
| Isomeric SMILES | CC(C)CCCC(C)CCCC(C)CCC/C(=C/CO)/C |
| Canonical SMILES | CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |
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